N-(3-phenylpropyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Description

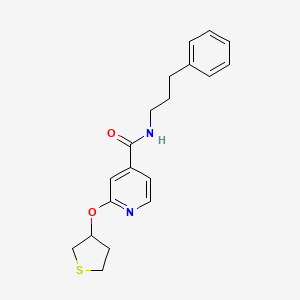

N-(3-Phenylpropyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide core substituted with a thiolan-3-yloxy group at position 2 and a 3-phenylpropyl chain at the carboxamide nitrogen (Fig. 1). This compound belongs to a broader class of pyridine-carboxamide derivatives, which are frequently explored in medicinal chemistry for their modularity and bioactivity, particularly in targeting enzymes or receptors with hydrophobic binding pockets.

Properties

IUPAC Name |

N-(3-phenylpropyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c22-19(21-10-4-7-15-5-2-1-3-6-15)16-8-11-20-18(13-16)23-17-9-12-24-14-17/h1-3,5-6,8,11,13,17H,4,7,9-10,12,14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTUOWBKSSQDST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of thiolan-3-yloxy and 3-phenylpropyl groups. Below is a comparative analysis with structurally related compounds from the literature:

Key Observations :

Pyridine vs.

Sulfur-Containing Moieties : The thiolan-3-yloxy group introduces conformational rigidity and sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination), distinguishing it from oxygen-based heterocycles like furan or tetrahydropyran in analogues .

Alkyl Chain Modifications : The 3-phenylpropyl chain balances lipophilicity and steric bulk, contrasting with shorter (e.g., methyl) or bulkier (e.g., diphenylpropyl in ) chains that may alter metabolic stability or solubility.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-(3-phenylpropyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Functionalization of the pyridine ring at position 4 with a carboxamide group via coupling reactions (e.g., using HATU or EDC as coupling agents).

- Step 2 : Introduction of the thiolan-3-yloxy group at position 2 through nucleophilic substitution or Mitsunobu reactions.

- Step 3 : Attachment of the 3-phenylpropyl chain via reductive amination or alkylation.

Critical factors include solvent polarity (e.g., DMF or THF), temperature control (0–60°C), and catalyst selection (e.g., Pd for cross-coupling) to minimize side products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.

- HPLC : For purity assessment (>98% by reversed-phase C18 columns, using acetonitrile/water gradients).

- X-ray Crystallography : Optional for absolute configuration determination, if single crystals are obtainable .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

- Methodological Answer :

- Computational Screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation.

- Solvent Optimization : Test solvents with varying polarities (e.g., DMSO for polar intermediates, toluene for non-polar steps).

- Catalyst Tuning : Evaluate Pd-, Cu-, or enzyme-catalyzed systems for regioselectivity.

- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?

- Methodological Answer :

- Assay Cross-Validation : Repeat assays using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity).

- Structural Analog Testing : Compare activity of derivatives (e.g., replacing thiolan-3-yloxy with oxolane) to identify substituent-specific effects.

- Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like cell line heterogeneity or assay pH .

Q. What computational models are effective for predicting target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with kinases or GPCRs. Focus on docking scores and binding poses.

- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes.

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutations to predict resistance profiles .

Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

- Methodological Answer :

- Substituent Variation : Systematically replace the 3-phenylpropyl chain with alkyl, aryl, or heteroaryl groups to assess hydrophobicity and steric effects.

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyridine N) and donors (e.g., carboxamide NH) using MOE or Discovery Studio.

- ADME Profiling : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to prioritize derivatives with improved pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.